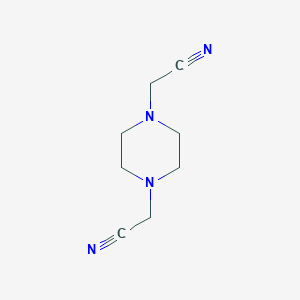

1,4-Piperazinediacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYWDOCHPHBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293042 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5623-99-4 | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5623-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 86964 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Piperazinediacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,4-Piperazinediacetonitrile CAS number and properties

An In-Depth Technical Guide to 1,4-Piperazinediacetonitrile for Advanced Research

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No: 5623-99-4), a bifunctional molecule of significant interest in medicinal chemistry and materials science. We delve into its core chemical and physical properties, plausible synthetic routes, and its role as a versatile building block in the development of complex molecular architectures. The strategic importance of the piperazine core and the reactive nitrile functionalities are discussed in the context of drug discovery and materials science. This document also outlines essential safety protocols, handling procedures, and relevant analytical methodologies for researchers and drug development professionals.

Introduction: The Strategic Importance of a Bifunctional Scaffold

This compound is a symmetrically substituted piperazine derivative featuring two acetonitrile groups attached to the ring's nitrogen atoms.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve pharmacokinetic properties, such as aqueous solubility and oral bioavailability. The presence of two terminal nitrile groups provides reactive handles for a wide array of chemical transformations, making this compound a valuable intermediate for synthesizing more complex molecules.[1] This guide serves as a senior-level resource, consolidating its known properties and exploring its potential applications from a mechanistic and practical standpoint.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research and development.

Nomenclature and Identifiers

-

Systematic Name: 2,2'-(Piperazine-1,4-diyl)diacetonitrile[1]

-

Common Synonyms: 1,4-Bis(cyanomethyl)piperazine, (Piperazine-1,4-diyl)diacetonitrile[1]

Core Physicochemical Data

The inherent properties of this compound dictate its behavior in both reactive and biological systems. The dual nitrile groups introduce significant polarity.[1]

| Property | Value | Source |

| Molecular Weight | 164.21 g/mol | [1][3][4] |

| Appearance | Colorless to pale yellow solid | [1] |

| Stereochemistry | Achiral | [4] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| SMILES | C(C#N)N1CCN(CC#N)CC1 | [1][4] |

| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [1][4] |

Spectral Characterization

While specific spectral data is not exhaustively provided in the initial search results, characterization of this compound would rely on standard spectroscopic techniques.[1]

-

¹H NMR: Proton NMR would be expected to show signals corresponding to the two distinct types of protons: those on the piperazine ring and those of the methylene (-CH₂-) groups adjacent to the nitrile function.

-

¹³C NMR: Carbon NMR would reveal the carbon signals of the piperazine ring, the methylene groups, and the characteristic signal of the nitrile carbon.

-

FT-IR: Infrared spectroscopy would prominently feature a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2200-2300 cm⁻¹ region.

-

Mass Spectrometry (MS): MS analysis would confirm the molecular weight of 164.21 g/mol and provide fragmentation patterns useful for structural elucidation.

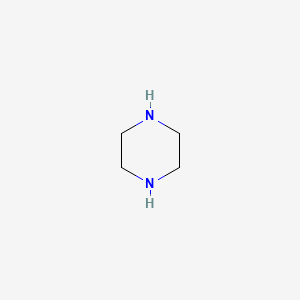

Synthesis and Purification Strategies

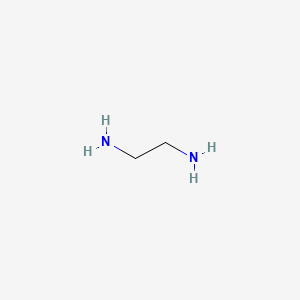

While specific, peer-reviewed synthesis procedures for this compound are not detailed in the provided search results, a logical and established synthetic approach involves the nucleophilic substitution of a haloacetonitrile with piperazine.

Plausible Synthetic Workflow: N-Alkylation

The most direct route is the double N-alkylation of piperazine with a suitable two-carbon electrophile containing a nitrile group, such as chloroacetonitrile or bromoacetonitrile.

Reaction: Piperazine + 2 ClCH₂CN → this compound + 2 HCl

Causality of Experimental Choices:

-

Base: A non-nucleophilic base (e.g., triethylamine, potassium carbonate) is required to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent: A polar aprotic solvent like acetonitrile or THF is ideal. It effectively dissolves the reactants without participating in the reaction.[5]

-

Stoichiometry: At least two equivalents of the haloacetonitrile and the base are necessary to ensure the reaction proceeds to the disubstituted product.

-

Purification: The product can be isolated by filtration to remove the hydrochloride salt of the base, followed by removal of the solvent under reduced pressure. Recrystallization from a suitable solvent system (e.g., ethanol/water) would yield the purified solid product.

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Drug Development

The structure of this compound is intrinsically valuable, serving as a rigid, bifunctional scaffold for building diverse chemical libraries.

Role as a Molecular Building Block

The true utility of this compound lies in the reactivity of its nitrile groups. Nitriles are versatile functional groups that can be converted into amines, amides, carboxylic acids, and various heterocyclic systems like tetrazoles. This allows for the divergent synthesis of a wide range of 1,4-disubstituted piperazine derivatives, which are a cornerstone of modern drug discovery.[6][7]

Caption: Role as a versatile scaffold for chemical diversification.

Significance in Medicinal Chemistry

-

Piperazine Core: As a "privileged" structure, the piperazine ring often imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Its basic nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility.[8]

-

Linker Chemistry: The compound can act as a linker to conjugate two molecular entities, such as tethering a targeting moiety to a therapeutic agent. One source noted its potential as a fluorescent linker for anticancer drugs, suggesting the core structure can be modified to incorporate fluorophores.

-

CNS Drug Scaffolds: Substituted piperazines are prevalent in drugs targeting the central nervous system (CNS), acting as inhibitors of monoamine transporters for serotonin, norepinephrine, and dopamine.[6] The scaffold derived from this compound provides a synthetically accessible entry point for novel CNS drug candidates.

Analytical Methodologies

Quantitative and qualitative analysis of this compound and its derivatives is crucial for both synthesis monitoring and quality control.

-

Chromatographic Methods: Due to its polarity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector would be a primary method for assessing purity and quantifying the compound. For more complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) would provide enhanced sensitivity and specificity.

-

Gas Chromatography (GC): GC could also be employed, potentially after derivatization to increase volatility, for purity analysis.

-

Spectroscopic Quantification: While not a primary method, spectrophotometric techniques could be developed, possibly involving a derivatization reaction to produce a chromophore for analysis, similar to methods used for other piperazine compounds.

Safety, Handling, and Storage

While a specific, detailed safety data sheet (SDS) for this compound was not found, data for related piperazine and nitrile compounds provide a strong basis for establishing safe handling protocols. Piperazine itself can be corrosive and a sensitizer.[9][10][11] Organic nitriles can be toxic. Therefore, stringent safety measures are mandatory.

Hazard Summary

| Hazard Category | Description and Precautionary Actions | Source (by analogy) |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. Handle only in a chemical fume hood. | [11][12] |

| Skin/Eye Irritation | May cause skin irritation or serious eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. | [11] |

| Sensitization | May cause allergic skin or respiratory reactions. Avoid breathing dust. | [10][11] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and strong acids. | [9][10] |

Laboratory Handling Protocol

This protocol is a self-validating system designed to minimize exposure and ensure operator safety.

-

Preparation and PPE:

-

Confirm that a chemical fume hood is certified and functioning correctly.

-

Ensure an eyewash station and safety shower are accessible and unobstructed.[10]

-

Don appropriate PPE: lab coat, nitrile gloves (check for compatibility), and chemical safety goggles.

-

-

Alloquotting and Weighing:

-

Conduct all manipulations of the solid compound within the chemical fume hood to prevent inhalation of dust.[12]

-

Use a dedicated spatula and weighing vessel. Tare the vessel before adding the compound.

-

Close the primary container immediately after removing the desired amount.

-

-

Reaction Setup and Execution:

-

When setting up a reaction, add the solid this compound to the reaction vessel within the fume hood before adding solvents.

-

If heating the reaction, use a well-controlled heating mantle and a condenser to prevent the release of volatile materials.

-

-

Spill and Waste Management:

-

In case of a small spill, decontaminate the area by carefully sweeping up the solid material and placing it in a designated hazardous waste container.[12] Do not use water to clean up as it may increase the area of contamination.

-

Dispose of all contaminated materials (gloves, weighing paper, etc.) and waste products in accordance with institutional and local regulations for chemical waste.

-

-

Post-Handling:

-

Thoroughly wash hands and any exposed skin with soap and water after completing work and removing PPE.[9]

-

Conclusion

This compound is a strategically important, yet underexplored, chemical intermediate. Its symmetrical structure, combined with the proven value of the piperazine scaffold and the synthetic versatility of the nitrile groups, makes it a powerful tool for chemists in both academic and industrial settings. The potential to readily generate libraries of diamines, diacids, and bis-tetrazoles from a single, commercially available starting material positions it as a key resource for future innovations in drug discovery and materials science. Adherence to rigorous safety protocols is essential when handling this compound to mitigate potential hazards.

References

-

This compound - CAS:5623-99-4. Amaybio. [Link]

-

This compound. Global Substance Registration System (GSRS). [Link]

-

1,4-Piperazinedipentanenitrile | CAS#:5625-57-0. Chemsrc. [Link]

-

The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. [Link]

-

1,4-Piperazinedipropanenitrile | C10H16N4 | CID 77808. PubChem, National Center for Biotechnology Information. [Link]

- Process for preparing 1,4-disubstituted piperazines.

-

PIPES (1,4-PIPERAZINEDIETHANESULFONIC ACID) Safety Data Sheet. AmericanBio. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]

-

¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]

-

A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]

-

(PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

-

Piperidinoacetonitrile | C7H12N2 | CID 18164. PubChem, National Center for Biotechnology Information. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed, National Center for Biotechnology Information. [Link]

-

Selected medicines and drug candidates containing the 1,4-disubstituted piperazine backbone. ResearchGate. [Link]

Sources

- 1. CAS 5623-99-4: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound,(CAS# 5623-99-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound - CAS:5623-99-4 - 阿镁生物 [amaybio.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 9. fishersci.com [fishersci.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.co.uk [fishersci.co.uk]

Synthesis of 1,4-Piperazinediacetonitrile from Piperazine: A Comprehensive Technical Guide

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the synthesis of 1,4-piperazinediacetonitrile, a valuable building block in medicinal chemistry and drug development. The primary focus is on the robust and widely utilized synthetic route involving the reaction of piperazine with formaldehyde and a cyanide salt, a process analogous to the Strecker synthesis. This document elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety and hazard management protocols. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to ensure a safe, reliable, and reproducible synthesis.

Introduction and Significance

This compound (Molecular Formula: C₈H₁₂N₄, Molecular Weight: 164.21 g/mol ) is a key intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical industry.[1] The piperazine core is a privileged scaffold found in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[2][3] The dual nitrile functionalities of this compound serve as versatile synthetic handles, allowing for further elaboration into amines, carboxylic acids, and other functional groups, thereby enabling the construction of diverse chemical libraries for drug discovery.

The most common and efficient synthesis of this compound involves a one-pot reaction between piperazine, formaldehyde, and an alkali metal cyanide. This method is a variation of the Strecker amino acid synthesis, a classic and reliable method for forming α-aminonitriles.[4][5]

Synthetic Pathway and Reaction Mechanism

The synthesis proceeds via a double nucleophilic addition pathway. Mechanistically, it can be understood as a tandem reaction occurring at both secondary amine sites of the piperazine ring.

Causality of the Mechanism:

-

Iminium Ion Formation: The reaction initiates with the condensation of the secondary amine of piperazine with formaldehyde. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration, typically acid-catalyzed by the reaction medium, generates a highly reactive N-substituted iminium ion intermediate.[6]

-

Cyanide Addition: A cyanide ion (from NaCN or KCN) then acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion.[5][6] This step forms the new carbon-carbon bond and generates the mono-substituted cyanomethyl piperazine intermediate.

-

Symmetrical Repetition: The process is then repeated on the second, unreacted secondary amine of the piperazine ring, ultimately yielding the target molecule, this compound.

The overall reaction is highly efficient due to the high reactivity of the in-situ generated iminium ion towards the cyanide nucleophile.

Caption: Figure 1: Reaction Mechanism for the Synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. All operations involving cyanide must be performed in a certified chemical fume hood, and personnel must be fully trained in handling highly toxic reagents.

Reagents and Equipment

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

| Piperazine (anhydrous) | 86.14 | 43.07 g | 0.50 | 1.0 |

| Formaldehyde (37% aq. soln.) | 30.03 | 89.3 mL | 1.10 | 2.2 |

| Sodium Cyanide (NaCN) | 49.01 | 51.46 g | 1.05 | 2.1 |

| Deionized Water | 18.02 | 500 mL | - | - |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |

| Sodium Hydroxide | 40.00 | As needed | - | - |

Equipment:

-

1 L three-neck round-bottom flask

-

Mechanical stirrer with paddle

-

Thermometer

-

Addition funnel

-

Ice-water bath

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

Synthetic Procedure

Caption: Figure 2: Experimental Workflow for the Synthesis.

-

Reactor Setup: Assemble the 1 L three-neck flask with a mechanical stirrer, thermometer, and addition funnel. Place the assembly in a large ice-water bath.

-

Charge Piperazine: To the flask, add piperazine (43.07 g, 0.50 mol) and 200 mL of deionized water. Stir the mixture until the piperazine is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C with vigorous stirring. Maintaining a low temperature is critical to control the exothermicity of the reaction.[7]

-

Formaldehyde Addition: Slowly add the formaldehyde solution (89.3 mL, 1.10 mol) dropwise via the addition funnel over approximately 60-90 minutes. The internal temperature must be carefully monitored and maintained below 10 °C.

-

Expert Insight: Slow addition is crucial. Adding formaldehyde too quickly can lead to an uncontrolled exotherm and the formation of polymeric side products, significantly reducing yield and purity.

-

-

Cyanide Addition: In a separate beaker, dissolve sodium cyanide (51.46 g, 1.05 mol) in 300 mL of deionized water. EXTREME CAUTION: Sodium cyanide is highly toxic. Avoid contact with skin and inhalation of dust. Acidification will release lethal hydrogen cyanide (HCN) gas. Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 90-120 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the cyanide addition is complete, allow the mixture to stir at 5-10 °C for an additional 3-4 hours. A white precipitate of this compound will form.

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 150 mL) to remove unreacted salts and water-soluble impurities.

-

Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved. The typical yield is 75-85%.

Purification and Characterization

For most applications, the product isolated directly from the reaction is of sufficient purity. If higher purity is required, recrystallization can be performed.

-

Recrystallization: The crude product can be recrystallized from hot water or an ethanol/water mixture.[8]

Analytical Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR (400 MHz, CDCl₃) | δ ~3.55 (s, 4H, -N-CH₂ -CN), δ ~2.70 (s, 8H, piperazine ring protons) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~115.5 (-C N), δ ~51.0 (piperazine ring carbons), δ ~46.0 (-N-C H₂-CN) |

| IR (KBr, cm⁻¹) | ~2240-2260 cm⁻¹ (sharp, characteristic C≡N stretch) |

| Mass Spec. (ESI+) | m/z = 165.11 [M+H]⁺ |

| Melting Point | 166-169 °C |

Safety Precautions and Hazard Management

The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.

-

Sodium Cyanide (NaCN):

-

Hazard: Acutely toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.

-

Handling: Always handle in a chemical fume hood. Wear nitrile gloves (double-gloved), a lab coat, and chemical safety goggles.[9][10] An emergency cyanide antidote kit should be available.

-

Waste Disposal: All cyanide-containing waste (liquid and solid) must be quenched before disposal. This is typically done by treating the waste with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize cyanide to the much less toxic cyanate.

-

-

Piperazine:

-

Formaldehyde:

-

Hazard: Toxic, corrosive, and a suspected human carcinogen.

-

Handling: Use only in a chemical fume hood. Avoid inhalation of vapors and contact with skin.

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek immediate medical attention for any cyanide or piperazine exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

-

Inhalation (HCN): Move the victim to fresh air immediately. If breathing has stopped, trained personnel should provide artificial respiration. Seek immediate, urgent medical attention.

Conclusion

The synthesis of this compound from piperazine, formaldehyde, and sodium cyanide is a highly effective and scalable method for producing this important chemical intermediate. The reaction proceeds through a well-understood mechanism analogous to the Strecker synthesis. By adhering to a carefully controlled, step-by-step protocol and exercising stringent safety precautions, particularly in the handling of cyanide, researchers can reliably obtain a high yield of pure product. The versatility of the resulting dinitrile makes this synthesis a foundational procedure for further exploration in medicinal chemistry and materials science.

References

-

NROChemistry. Strecker Synthesis. Available from: [Link]

-

European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Information. Available from: [Link]

-

New Jersey Department of Health. (2009). HAZARD SUMMARY - Piperazine. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. Available from: [Link]

-

Organic Syntheses. (1941). METHYLENEAMINOACETONITRILE. Coll. Vol. 1, p.355. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

Wikipedia. Strecker amino acid synthesis. Available from: [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. Available from: [Link]

-

Master Organic Chemistry. Understanding Strecker Synthesis of Amino Acids. Available from: [Link]

-

MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2998. Available from: [Link]

-

ResearchGate. (2022). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. Available from: [Link]

-

Coconote. (2025). Understanding Strecker Synthesis of Amino Acids. Available from: [Link]

-

ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

-

Global Substance Registration System (GSRS). This compound. Available from: [Link]

- Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.

-

Organic Syntheses. methyleneaminoacetonitrile. Available from: [Link]

-

ResearchGate. (2004). Ion Exchange Resins for Gold Cyanide Extraction Containing a Piperazine Functionality, 2. Study of the Gold Extraction Reaction. Available from: [Link]

-

Organic Syntheses. Butyric acid, α-amino-α-ethyl-. Available from: [Link]

-

PubMed. (1994). Archean geochemistry of formaldehyde and cyanide and the oligomerization of cyanohydrin. Origins of Life and Evolution of the Biosphere, 24(1), 1-17. Available from: [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(1), 22. Available from: [Link]

-

ResearchGate. (2013). Separation, purification and structural analysis of emodin and quinalizarin from Aspergillus ochraceus. Available from: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. nj.gov [nj.gov]

- 11. mmbio.byu.edu [mmbio.byu.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sds.edqm.eu [sds.edqm.eu]

A Technical Guide to 1,4-Piperazinediacetonitrile: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1,4-Piperazinediacetonitrile, a symmetrically substituted piperazine derivative of significant interest to the fields of medicinal chemistry and materials science. We will delve into its fundamental chemical identity, including its structure and IUPAC nomenclature, and present its key physicochemical properties. A detailed, field-proven protocol for its synthesis via nucleophilic substitution is provided, explained through the lens of reaction kinetics and causality. Furthermore, this guide explores the molecule's utility as a versatile building block, highlighting the reactivity of its nitrile functional groups which positions it as a valuable intermediate in the synthesis of complex pharmaceutical agents and other advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this compound.

Introduction: The Piperazine Scaffold in Modern Chemistry

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry. As a six-membered heterocycle containing two nitrogen atoms at opposite positions, it imparts favorable pharmacokinetic properties to drug candidates, such as improved aqueous solubility and bioavailability.[1] The dual nitrogen sites offer a versatile platform for chemical modification, allowing for the creation of diverse molecular architectures that can interact with a wide array of biological targets.[2][3] this compound, the subject of this guide, is a prime example of a functionalized piperazine core, engineered to serve as a highly adaptable precursor in multi-step synthetic campaigns.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature. This compound is an achiral molecule featuring a central piperazine ring symmetrically substituted at both nitrogen atoms (positions 1 and 4) with acetonitrile groups.[4]

IUPAC Name: 2,2'-(Piperazine-1,4-diyl)diacetonitrile[3]

Common Synonyms:

-

1,4-Bis(cyanomethyl)piperazine[3]

-

(Piperazine-1,4-diyl)diacetonitrile[3]

-

2-[4-(Cyanomethyl)piperazin-1-yl]acetonitrile[3]

-

NSC 86964[3]

Key Identifiers:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This compound's characteristics are largely influenced by the polar nitrile groups and the basic piperazine core.

| Property | Value | Source(s) |

| Physical State | Colorless to pale yellow solid | [3] |

| Solubility | Soluble in polar solvents (water, alcohols) | [3] |

| Stereochemistry | Achiral | [4] |

| SMILES | C(C#N)N1CCN(CC#N)CC1 | [3] |

| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [3] |

Synthesis and Manufacturing

Synthetic Rationale

The most direct and industrially scalable route to this compound is the double N-alkylation of piperazine. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The secondary amine groups of the piperazine act as potent nucleophiles, attacking the electrophilic methylene carbon of a haloacetonitrile (e.g., 2-chloroacetonitrile).

The choice of a non-protic, polar solvent like acetonitrile or DMF is critical as it effectively solvates the reactants without interfering with the nucleophilic amine. A mild inorganic base, such as potassium carbonate (K₂CO₃), is employed as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation and deactivation of the piperazine nucleophile, thereby driving the reaction to completion.

Representative Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous piperazine (8.6 g, 0.1 mol) and anhydrous potassium carbonate (30.4 g, 0.22 mol).

-

Solvent Addition: Add 200 mL of anhydrous acetonitrile to the flask.

-

Reactant Addition: While stirring the suspension, add 2-chloroacetonitrile (16.6 g, 0.22 mol) dropwise over 20 minutes. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the solid residue with a small amount of fresh acetonitrile.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile chemical intermediate. The two terminal nitrile groups are excellent functional handles for a variety of chemical transformations.

-

Reduction to Diamines: The nitrile groups can be readily reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transforms the molecule into 1,4-bis(2-aminoethyl)piperazine, a tetra-amine building block useful for creating complex chelating agents or polyamide structures.

-

Hydrolysis to Diacids: Acid- or base-catalyzed hydrolysis of the nitriles yields 1,4-piperazinediacetic acid.[5] This dicarboxylic acid can be used in peptide synthesis or as a monomer for polyester and polyamide synthesis.

-

Precursor to Tetrazoles: Nitriles can react with azides (e.g., sodium azide) in [2+3] cycloaddition reactions to form tetrazole rings. Tetrazoles are important bioisosteres for carboxylic acids in drug design, often improving metabolic stability and cell permeability.[6]

-

Fluorescent Linkers: The piperazine core has been investigated for its utility in creating fluorescent linkers for conjugating to anticancer drugs, potentially aiding in the study of drug delivery and mechanism of action.[2]

The symmetrical nature of the molecule allows for the simultaneous modification of both ends of the molecule, making it an efficient building block for creating symmetrical ligands, inhibitors, or polymers.

Safety and Handling

As with any nitrile-containing compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may pose health risks if ingested or inhaled.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.

Conclusion

This compound is a strategically important molecule whose value is derived from its structural simplicity and functional group reactivity. Its straightforward synthesis and the chemical versatility of its nitrile groups make it an indispensable tool for chemists in both academic research and industrial drug development. As the demand for novel molecular architectures with tailored pharmacokinetic properties continues to grow, the application of such well-designed piperazine-based building blocks is set to expand further.

References

-

This compound. Global Substance Registration System (GSRS). [Link]

-

1,4-Piperazinediacetic acid | C8H14N2O4 | CID 72640. PubChem, National Institutes of Health. [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thieno[2,3-b]pyridine Derivatives with Potential Antimicrobial Activity. National Institutes of Health. [Link]

-

1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health. [Link]

-

chloroacetonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. National Institutes of Health. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, National Institutes of Health. [Link]

-

Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. PubMed, National Institutes of Health. [Link]

Sources

- 1. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. CAS 5623-99-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

1,4-Piperazinediacetonitrile molecular weight and formula

An In-Depth Technical Guide to 1,4-Piperazinediacetonitrile: Properties, Synthesis, and Applications for Advanced Research

This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its potential in sophisticated chemical applications.

Part 1: Core Molecular Profile

This compound is a symmetrical molecule built upon a central piperazine ring, a common scaffold in medicinal chemistry.[1] The defining features are the two acetonitrile groups attached to the nitrogen atoms at positions 1 and 4. These nitrile functionalities are key to its reactivity and utility as a precursor.[2]

Chemical Identity and Descriptors

Unambiguous identification is the foundation of any scientific study. The core identifiers for this compound are summarized below.

| Descriptor | Value | Source(s) |

| Chemical Formula | C₈H₁₂N₄ | [2][3][4] |

| Molecular Weight | 164.21 g/mol | [2][3] |

| CAS Number | 5623-99-4 | [2][4] |

| IUPAC Name | 2,2'-(Piperazine-1,4-diyl)diacetonitrile | [2][3] |

| Common Synonyms | 1,4-Bis(cyanomethyl)piperazine | [2][3] |

| SMILES | C(C#N)N1CCN(CC#N)CC1 | [2][3] |

| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [2][3] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. It is typically a colorless to pale yellow or off-white solid at room temperature and is soluble in polar solvents.[2][5]

| Property | Value | Source(s) |

| Physical State | Solid | [5] |

| Appearance | Off-white / Colorless to pale yellow | [2][5] |

| Melting Point | 107 - 111 °C | [5] |

| Solubility | Soluble in water and other polar solvents | [2] |

| Stability | Stable under normal conditions; hygroscopic and light-sensitive | [5] |

Part 2: Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound involves the dialkylation of piperazine with a haloacetonitrile. This is a classic example of a nucleophilic substitution reaction.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes the synthesis from piperazine and chloroacetonitrile. The choice of a weak base like potassium carbonate is critical; it neutralizes the HCl formed during the reaction without promoting significant hydrolysis of the nitrile groups. Acetonitrile is an excellent solvent choice as it is polar aprotic, dissolving the reactants and facilitating the Sₙ2 mechanism.

Materials:

-

Piperazine (1.0 eq)

-

Chloroacetonitrile (2.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine, anhydrous potassium carbonate, and anhydrous acetonitrile.

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add chloroacetonitrile (2.2 equivalents) to the suspension. Causality Note: A slight excess of the alkylating agent ensures the complete dialkylation of the piperazine.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).

-

Evaporate the acetonitrile solvent under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

-

Assess purity via HPLC and confirm identity with NMR and IR spectroscopy.

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Part 3: Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. Each technique provides a unique piece of the puzzle, creating a self-validating analytical system.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reversed-phase method is typically effective.

-

Instrumentation: HPLC with UV Detector

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A: Water (0.1% Trifluoroacetic Acid), B: Acetonitrile (0.1% Trifluoroacetic Acid)

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

-

Expected Result: A single major peak indicates high purity. The retention time can be used for identification against a reference standard.

Protocol 2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, making it the most powerful tool for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃):

-

Expected Chemical Shifts:

-

~3.5 ppm (singlet, 4H): Protons of the two methylene groups attached to the nitrogen and the nitrile group (-N-CH₂ -CN). The singlet arises from the symmetry of the molecule.

-

~2.7 ppm (singlet, 8H): Protons of the four methylene groups within the piperazine ring (-N-CH₂ -CH₂ -N-). The chemical equivalence of these protons results in a single peak.

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Expected Chemical Shifts:

-

~117 ppm: Carbon of the nitrile group (C N).

-

~52 ppm: Carbons of the piperazine ring methylene groups.

-

~45 ppm: Carbons of the methylene groups adjacent to the nitrile (-N-C H₂-CN).

-

-

Analytical Workflow Diagram

This diagram outlines the logical sequence of analytical steps to ensure product quality.

Caption: A self-validating analytical workflow for quality control.

Part 4: Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the reactivity of its terminal nitrile groups. These can be readily transformed into other functional groups, dramatically expanding the molecular scaffold.

Key Transformation: Reduction of Nitriles to Primary Amines

The most significant reaction is the reduction of the two nitrile groups to primary amines, converting the molecule into 1,4-Bis(2-aminoethyl)piperazine . This transformation is typically achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation.

This new tetra-amine molecule is a powerful building block and a potent chelating agent. Its four nitrogen atoms can coordinate with metal ions, making it a precursor for diagnostic imaging agents or metal-sequestering therapeutics. Furthermore, the presence of two primary amines allows for further derivatization to build complex, symmetrical molecules, which is a valuable strategy in creating bivalent ligands that can interact with two receptor sites simultaneously.[6] The piperazine core itself is a privileged scaffold in medicinal chemistry, found in drugs targeting the central nervous system.[6][7]

Logical Pathway from Intermediate to Application

The following diagram illustrates how this compound serves as a strategic starting point for more complex and functional molecules relevant to drug discovery.

Caption: Strategic transformation of the nitrile for advanced applications.

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent.

Hazard Identification

This compound should be handled with care, as it may pose health risks if not managed properly.[2]

| Hazard Type | Description | Source(s) |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | [8][9] |

| Incompatibilities | Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides. | [5] |

| Physical Hazards | Hygroscopic (absorbs moisture from the air) and light-sensitive. | [5] |

Laboratory Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Wear a lab coat, nitrile gloves, and chemical splash goggles.

-

If there is a risk of generating dust, use appropriate respiratory protection.

-

-

Dispensing: When weighing the solid, do so carefully to minimize dust creation. Use a draft shield if necessary.

-

Spill Response: In case of a spill, decontaminate the area with an appropriate absorbent material. Avoid raising dust. Dispose of waste in a sealed, labeled container.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes.[5]

-

Inhalation: Move the person to fresh air.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

-

In all cases of exposure, seek immediate medical attention.[5][8]

-

Storage and Stability

To maintain the integrity of this compound, proper storage is crucial.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Protection: Protect from light and moisture due to its light-sensitive and hygroscopic nature.[5][9] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

This compound is more than a simple chemical; it is a versatile and strategically valuable building block. Its symmetrical structure, combined with the reactive potential of its twin nitrile groups, makes it an ideal starting material for complex molecular architectures in pharmaceutical and materials science research. Understanding its synthesis, characterization, and reactivity is key to unlocking its full potential in the laboratory.

References

-

Global Substance Registration System (GSRS). This compound. [Link]

-

PubChem. 1,4-Piperazinedipropanenitrile. [Link]

- Google Patents. US3697524A - Process for preparing 1,4-disubstituted piperazines.

-

PubMed. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors. [Link]

-

PubChem. Piperidinoacetonitrile. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

National Center for Biotechnology Information (PMC). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

-

ResearchGate. Piperidine nucleus in the field of drug discovery. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 5623-99-4: this compound | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. sinfoobiotech.com [sinfoobiotech.com]

- 5. mmbio.byu.edu [mmbio.byu.edu]

- 6. Design, synthesis and in vitro activity of 1,4-disubstituted piperazines and piperidines as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 1,4-Piperazinediacetonitrile

This in-depth technical guide explores the synthesis, derivatization, and potential therapeutic applications of 1,4-piperazinediacetonitrile, a versatile building block in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of the core attributes of this scaffold, detailed experimental protocols, and insights into its potential for generating novel therapeutic agents.

Introduction: The Piperazine Moiety as a Privileged Structure

The piperazine ring is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of approved drugs stems from a unique combination of physicochemical properties. The two nitrogen atoms, positioned at the 1 and 4 positions of the six-membered ring, provide a platform for introducing diverse substituents, influencing potency, selectivity, and pharmacokinetic profiles.[3] The piperazine nucleus often imparts favorable properties such as increased water solubility, oral bioavailability, and improved absorption, distribution, metabolism, and excretion (ADME) characteristics.[3]

This compound, in particular, presents itself as a highly attractive starting material for the synthesis of diverse compound libraries. The presence of two reactive nitrile groups on a central piperazine core offers multiple avenues for chemical elaboration, allowing for the systematic exploration of chemical space and the optimization of biological activity.

Core Synthesis of this compound

The synthesis of this compound is most commonly achieved through the direct alkylation of piperazine with a haloacetonitrile, typically chloroacetonitrile. This straightforward and efficient method provides a reliable route to the core scaffold.

Experimental Protocol: Synthesis of this compound

Materials:

-

Piperazine

-

Chloroacetonitrile

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred solution of piperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Slowly add chloroacetonitrile (2.2 equivalents) dropwise to the suspension at room temperature under a nitrogen atmosphere.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a solid.

Chemical Derivatization: Unlocking the Potential of the Nitrile Groups

The true synthetic utility of this compound lies in the reactivity of its two nitrile functionalities. These groups can be readily transformed into a variety of other functional groups, providing access to a wide range of derivatives with diverse pharmacological properties.

Key Chemical Transformations:

| Transformation | Reagents and Conditions | Resulting Functional Group |

| Nitrile Reduction | Lithium aluminum hydride (LiAlH₄) in THF; or Catalytic hydrogenation (e.g., H₂, Raney Nickel, in ethanolic ammonia) | Primary Amine (-CH₂-NH₂) |

| Nitrile Hydrolysis | Acidic (e.g., aq. HCl, reflux) or basic (e.g., aq. NaOH, reflux) conditions | Carboxylic Acid (-COOH) |

| Tetrazole Formation | Sodium azide (NaN₃) and a Lewis acid (e.g., ZnBr₂) or ammonium chloride in a polar aprotic solvent (e.g., DMF) | 1H-Tetrazole ring |

Diagram: Derivatization Pathways of this compound

Caption: Key synthetic transformations of this compound.

Potential Therapeutic Applications

Based on the known biological activities of structurally related piperazine derivatives, compounds synthesized from this compound hold significant promise in several therapeutic areas.

Anticonvulsant Agents

A number of piperazine derivatives have been reported to exhibit potent anticonvulsant activity.[2][4] The conversion of the nitrile groups of this compound to functionalities such as amides or carboxylic acids can lead to compounds with potential efficacy in epilepsy. For instance, dicarboxylic piperazine derivatives have been shown to act as antagonists at glutamate receptors, a key target in the management of seizures.[2]

Hypothetical Synthetic Route to a Dicarboxylic Acid Derivative:

Caption: Synthesis of a potential anticonvulsant from this compound.

Histamine H₂ Receptor Antagonists

The histamine H₂ receptor antagonist ranitidine, a widely used anti-ulcer medication, features a core structure that can be conceptually derived from a piperazine scaffold. By utilizing this compound as a starting material, novel analogues of ranitidine and other histamine H₂ antagonists can be synthesized. The reduction of the nitrile groups to primary amines provides a key intermediate for the elaboration of the side chains characteristic of this class of drugs.

Conceptual Synthetic Pathway to a Ranitidine Analogue:

Caption: Conceptual pathway to a ranitidine analogue.

Tetrazole-Containing Bioisosteres

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in medicinal chemistry. Its similar pKa and ability to participate in hydrogen bonding interactions allow it to mimic the binding of a carboxylic acid to a biological target, often with improved metabolic stability and cell permeability. The conversion of the nitrile groups of this compound to tetrazoles offers a powerful strategy for generating novel drug candidates with potentially enhanced pharmacokinetic properties.

Experimental Protocol: Synthesis of 1,4-Bis((1H-tetrazol-5-yl)methyl)piperazine

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.

-

Add sodium azide (2.5 equivalents) and ammonium chloride (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 120°C and stir for 24-48 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired bis-tetrazole product.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on derivatives of this compound are not extensively reported, general principles from related piperazine-containing compounds can be applied.

-

Linker Length and Flexibility: The two-carbon linker between the piperazine nitrogen and the terminal functional group (amine, carboxylic acid, or tetrazole) is a key determinant of biological activity. Varying the linker length can optimize the orientation of the functional groups for target binding.

-

Nature of the Terminal Functional Group: The choice of the terminal functional group is critical. Carboxylic acids and tetrazoles can engage in ionic and hydrogen bonding interactions, while primary amines can act as hydrogen bond donors and acceptors, and can be further derivatized.

-

Symmetry and Asymmetry: this compound provides a symmetrical starting point. The synthesis of unsymmetrical derivatives, where the two nitrile groups are differentially modified, could lead to compounds with improved selectivity and potency.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel, biologically active molecules. Its straightforward synthesis and the reactivity of its nitrile groups provide access to a wide range of derivatives with potential applications as anticonvulsants, histamine H₂ receptor antagonists, and other therapeutic agents. The strategic application of this scaffold in drug discovery programs can facilitate the rapid generation of diverse compound libraries, accelerating the identification of new lead compounds. Further exploration of the chemical space accessible from this starting material is warranted and holds considerable promise for the development of next-generation therapeutics.

References

-

Romanelli, M. N., Manetti, D., Braconi, L., Dei, S., Gabellini, A., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]

- Misra, U., Srivastava, V. K., & Kumar, A. (2001). Synthesis and anticonvulsant activity of some piperazine derivatives. Arzneimittel-Forschung, 51(7), 579-583.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79704, this compound. [Link]

- Meldrum, B. S., Chapman, A. G., & Croucher, M. J. (1987). Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity. Epilepsy Research, 1(1), 59-65.

- Kumar, A., & Sharma, S. (2015). The medicinal chemistry of piperazines: A review. Medicinal Chemistry Research, 24(5), 1747-1786.

- Romanelli, M. N., Dei, S., Gualtieri, F., & Manetti, D. (2018). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 23(10), 2548.

-

RSC Publishing. A review of pharmacology and clinical use of piperine and its derivatives. [Link]

-

ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Link]

-

MDPI. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

-

Organic Syntheses. Methyleneaminoacetonitrile. [Link]

-

Wikipedia. Ranitidine. [Link]

-

ResearchGate. Synthesis of New bis 1- and 5-Substituted 1H-Tetrazoles via Huisgen-Type 1,3-Dipolar Cycloadditions. [Link]

Sources

- 1. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticonvulsant activity of two novel piperazine derivatives with potent kainate antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and anticonvulsant activity of some piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Piperazinediacetonitrile: A Versatile and Symmetrical Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth perspective on 1,4-Piperazinediacetonitrile, a highly versatile yet underutilized building block in organic synthesis. We will move beyond simple catalog data to explore its synthesis, core reactivity, and strategic applications, particularly in the context of medicinal chemistry and drug development. The focus here is on the causality behind experimental choices, providing a framework for rational protocol design and optimization.

Core Attributes: Physicochemical Properties and Safe Handling

This compound, with CAS Number 5623-99-4, is a symmetrical molecule featuring a central piperazine ring N,N'-disubstituted with cyanomethyl groups. This bifunctional arrangement is the source of its synthetic utility.

Causality Behind Properties: The piperazine core imparts aqueous solubility and a rigid conformational preference, while the two terminal nitrile groups provide reactive handles for a wide array of chemical transformations. The presence of four nitrogen atoms makes it a good hydrogen bond acceptor, influencing its solubility and interactions with biological targets in downstream applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5623-99-4 | [1] |

| Molecular Formula | C₈H₁₂N₄ | [1][2] |

| Molecular Weight | 164.21 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| Structure (SMILES) | C(#N)CN1CCN(CC#N)CC1 | [2] |

| InChIKey | GWCYWDOCHPHBRW-UHFFFAOYSA-N | [2] |

Safe Handling and Storage: This compound should be handled with standard laboratory precautions. It may be harmful if inhaled, ingested, or absorbed through the skin. It is incompatible with strong oxidizing agents and strong acids.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. The compound may be hygroscopic.

Synthesis of this compound

The most direct and logical synthesis is the double N-alkylation of piperazine with a two-carbon electrophile bearing a nitrile group, such as chloroacetonitrile.

Expertise & Mechanistic Insight: The core of this synthesis is a standard nucleophilic substitution (SN2) reaction. Piperazine, a secondary diamine, acts as the nucleophile. The primary challenge in this synthesis is controlling the degree of alkylation. To drive the reaction to the desired 1,4-disubstituted product, stoichiometry and reaction conditions are critical. Using at least two equivalents of the alkylating agent and a suitable base to scavenge the generated HCl is essential.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Double N-Alkylation

This representative protocol is based on established principles of piperazine alkylation.[3][4]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous piperazine (1.0 eq.) and anhydrous acetonitrile as the solvent.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq.). The choice of a mild inorganic base like K₂CO₃ is crucial to prevent side reactions and is easily removed by filtration.

-

Electrophile Addition: Slowly add chloroacetonitrile (2.2 eq.) dropwise to the stirred suspension at room temperature. A slight excess of the alkylating agent ensures complete disubstitution.

-

Reaction: Heat the mixture to 60-70 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter to remove the potassium salts. Wash the filter cake with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure this compound.

Core Reactivity and Key Synthetic Transformations

The synthetic power of this compound stems from the versatile chemistry of the nitrile group.[1][5]

A. Reduction to 1,4-Piperazinediethanamine

The most valuable transformation is the reduction of the dinitrile to the corresponding diamine, 1,4-bis(2-aminoethyl)piperazine. This product is an excellent scaffold for building complex molecules, introducing two primary amine functionalities for further derivatization.

Expertise & Mechanistic Insight: Catalytic hydrogenation is the preferred industrial method for this transformation due to its cleanliness and efficiency. A high-pressure hydrogenation setup with a suitable catalyst, such as Raney Nickel or Rhodium on alumina, is typically employed. The mechanism involves the stepwise addition of hydrogen across the carbon-nitrogen triple bonds, proceeding through an imine intermediate. The choice of solvent (often alcoholic, like ethanol or methanol, sometimes with ammonia to suppress side reactions) and catalyst is key to achieving high yield and purity.

Caption: Workflow for the catalytic reduction of this compound.

Experimental Protocol: Catalytic Hydrogenation of Nitriles

-

Setup: In a high-pressure autoclave, charge this compound (1.0 eq.) and a suitable solvent such as ethanol saturated with ammonia.

-

Catalyst: Add the hydrogenation catalyst (e.g., Raney Nickel, ~10% w/w) as a slurry in the same solvent. The use of ammonia helps to prevent the formation of secondary amine byproducts.

-

Reaction: Seal the reactor, purge several times with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to 80-100 °C with vigorous stirring.

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Workup: After cooling and carefully venting the reactor, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 1,4-Piperazinediethanamine, which can be further purified by distillation or crystallization if necessary.

B. Hydrolysis to 1,4-Piperazinediacetic Acid

Hydrolysis of the nitrile groups provides access to the corresponding dicarboxylic acid, another important synthetic intermediate.

-

Acidic Hydrolysis: Refluxing with a strong mineral acid (e.g., 6M HCl) will typically hydrolyze the nitriles first to amides and then to the carboxylic acids.

-

Basic Hydrolysis: Heating with a strong base (e.g., aqueous NaOH) will also effect the hydrolysis.[6] The reaction initially yields the disodium carboxylate salt, which must be neutralized with acid during workup to precipitate the dicarboxylic acid.

C. Elaboration into Heterocyclic Systems

The nitrile functionality is a classic precursor for various heterocycles.[1] This opens up a vast chemical space for drug discovery.

-

Tetrazole Formation: Reaction with sodium azide (NaN₃) and an ammonium salt (e.g., NH₄Cl) in a polar aprotic solvent like DMF allows for a [3+2] cycloaddition to form a bis-tetrazole derivative. Tetrazoles are common bioisosteres for carboxylic acids in medicinal chemistry.

-

Thiazole/Isothiazole Synthesis: The nitrile group can participate in cycloaddition reactions with sulfur-containing reagents to build various sulfur-nitrogen heterocycles.[7]

Applications in Medicinal Chemistry

The true value of this compound is realized in its derivatives, which serve as scaffolds in drug design. The 1,4-disubstituted piperazine motif is a privileged structure in medicinal chemistry, known to improve pharmacokinetic properties like solubility and oral bioavailability.[8][9]

-

Diamine Scaffold: The reduction product, 1,4-Piperazinediethanamine, is a symmetrical tetra-amine. The two primary amines can be selectively derivatized to build complex ligands for biological targets, such as G-protein coupled receptors (GPCRs) or enzyme inhibitors.

-

Diacid Scaffold: The hydrolysis product, 1,4-Piperazinediacetic acid, can be used in peptide synthesis or to create symmetrical molecules through amide bond formation, targeting a wide range of biological systems.

Conclusion

This compound represents a powerful, symmetrical, and highly functionalized building block. Its straightforward synthesis and the versatile reactivity of its nitrile groups provide efficient access to key diamine and diacid scaffolds. For researchers in drug development, understanding the core transformations of this reagent—primarily reduction and hydrolysis—unlocks a reliable pathway to novel molecular architectures with favorable pharmaceutical properties. Its strategic use can significantly shorten synthetic routes and enable the exploration of diverse chemical space.

References

-

The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. Available at: [Link]

-

Howe, R. K., et al. Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. Available at: [Link]

-

Diverse reactions of nitriles in organic synthesis. ResearchGate. Available at: [Link]

-

Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry. Available at: [Link]

-

Directed Nitrile Oxide Cycloaddition Reactions. The Use of Hydrogen Bonding To Direct Regio. ElectronicsAndBooks. Available at: [Link]

-

What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]

-

Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

-

This compound. gsrs. Available at: [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

- Method for preparing piperazines. Google Patents.

-

Methods for the catalytic synthesis of piperazine. ResearchGate. Available at: [Link]

-

Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. MDPI. Available at: [Link]

-

1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal. Available at: [Link]

-

Selected medicines and drug candidates containing the 1,4‐disubstituted piperazine backbone. ResearchGate. Available at: [Link]

-

Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Available at: [Link]

-

Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed. Available at: [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]

-

Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. PubMed Central. Available at: [Link]

-

Acid-catalyzed hydrolysis of 1-piperoylpiperidine. Sciencemadness.org. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 1,4-Piperazinediacetonitrile synthesis methods

An In-Depth Technical Guide to the Synthesis of 1,4-Piperazinediacetonitrile

Abstract

This compound is a symmetrical diamine derivative that serves as a pivotal building block in the synthesis of various pharmacologically active compounds and complex chemical structures. Its bifunctional nature, featuring a central piperazine core and two terminal nitrile groups, allows for diverse subsequent chemical transformations. This technical guide provides a comprehensive review of the primary synthetic methodologies for this compound, designed for researchers, chemists, and professionals in drug development. We delve into the mechanistic rationale, detailed experimental protocols, and critical process parameters for the most prevalent synthesis routes: direct alkylation with haloacetonitriles and the Strecker-type aminomethylation. A comparative analysis of these methods is presented to guide chemists in selecting the most appropriate strategy based on factors such as yield, safety, and scalability. Furthermore, this guide outlines standard procedures for the purification and analytical characterization of the final product, ensuring the attainment of high-purity material suitable for further application.

Introduction